![molecular formula C12H17NOS B1466589 1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol CAS No. 1494583-39-9](/img/structure/B1466589.png)
1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Novel compounds and materials have been synthesized, showcasing the versatility of cyclopentan-1-ol derivatives. For example, new poly(ether-azomethine)s were synthesized from derivatives, demonstrating good solubility in polar aprotic solvents and high thermal stability, suggesting potential applications as high-performance polymers (Ankushrao et al., 2017).
- The structural characterization of these compounds often involves advanced techniques such as X-ray crystallography, showcasing the detailed molecular architecture that underpins their potential utility in various scientific applications (Ramli et al., 2015).
Potential Applications in Organic Chemistry and Materials Science
- Cyclopentan-1-ol derivatives have been utilized in the development of chiral nucleophilic catalysts for enantioselective annulations, highlighting their role in the synthesis of bioactive cyclopentane subunits. This demonstrates their importance in organic synthesis, especially for creating compounds with significant bioactivity (Ziegler et al., 2014).
- The synthesis and isolation of stereoisomers of cyclopentanecarboxylate derivatives, as described by Wallace et al. (2009), underscore their relevance in the synthesis of S1P1 receptor agonists. This illustrates the compound's potential applications in medicinal chemistry and drug development (Wallace et al., 2009).
Contributions to Flavor and Fragrance Chemistry
- Research on the odorant impact of volatile thiols on wines has revealed the presence of sulfanylalcohols in wines made from Botrytis-infected grapes. Such findings highlight the compound's utility in understanding and enhancing the aroma profiles of wines, demonstrating its significance in the food and beverage industry (Sarrazin et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-aminophenyl)sulfanylmethyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-10-3-5-11(6-4-10)15-9-12(14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVYPJHGEJJFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


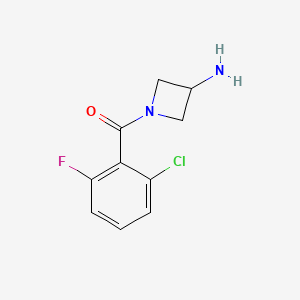
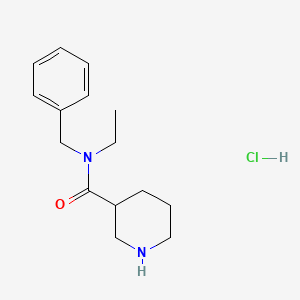
![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)


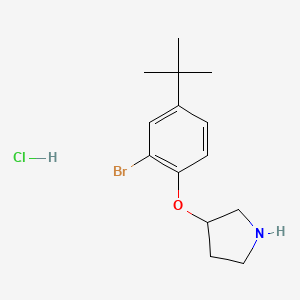
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)
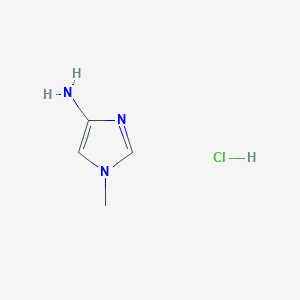

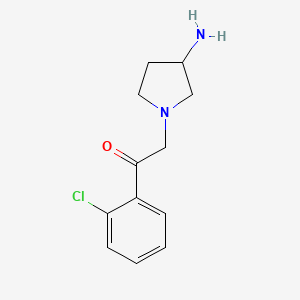
![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)
